Potassium but-2-ynedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

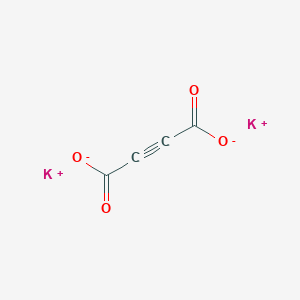

Potassium but-2-ynedioate, also known as this compound, is a useful research compound. Its molecular formula is C4K2O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Cycloaddition and Multicomponent Reactions

Dialkyl but-2-ynedioates, structurally related to potassium but-2-ynedioate, participate in cycloadditions and domino reactions. For example:

-

Cyclopentene Formation : Reaction of dialkyl but-2-ynedioates with phenacylmalononitriles in acetonitrile at room temperature in the presence of tetrabutylammonium bromide (TBAB) yields 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene derivatives .

-

Diastereoselective Dicyclopentene Synthesis : Using DABCO as a base promoter, a quasi-four-component reaction between phenacylmalononitriles and dialkyl but-2-ynedioates produces carboxamide-bridged dicyclopentenes with high diastereoselectivity .

Key Mechanistic Steps :

-

Deprotonation of active methylene groups by bases (e.g., TBAB).

-

Michael addition and cyclization to form intermediates.

Role in Antimicrobial and Enzyme Inhibition

Diethyl but-2-ynedioate derivatives exhibit biological activity:

-

Antibacterial Properties : Derivatives such as 48e (R = H, X = N, R₁ = Et) show potent activity against bacterial strains (MIC: 15–60 µM) .

-

Carbonic Anhydrase II Inhibition : Substituted diethyl but-2-ynedioate derivatives (e.g., 6g ) demonstrate inhibitory effects, with meta-chloro substitution enhancing activity .

Comparative Reactivity of Esters vs. Salts

| Parameter | Dialkyl But-2-ynedioate | Inferred Reactivity of Potassium Salt |

|---|---|---|

| Solubility | Organic solvents (e.g., CH₃CN) | Likely hydrophilic due to ionic nature |

| Base Sensitivity | Stable under mild basic conditions | May act as a base or participate in acid-base reactions |

| Cycloaddition Efficiency | High with TBAB/DABCO | Potentially enhanced due to ionic intermediates |

Data Tables from Key Studies

Table 1: Yields of Cyclopentene Derivatives (TBAB-Promoted)

| Entry | Substituent (Ar) | Alkyl Group | Yield (%) |

|---|---|---|---|

| 3l | p-BrC₆H₄ | Me | 55 |

Table 2: Antibacterial Activity of Diethyl But-2-ynedioate Derivatives

| Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |

|---|---|---|

| 48e | 60–100 | 15–60 |

Critical Analysis and Gaps

-

The potassium salt’s reactivity in aqueous or polar solvents remains unexplored in the provided literature.

-

Direct evidence for its role in catalysis (e.g., as a counterion or base) is lacking but plausible based on ester derivative studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Potassium but-2-ynedioate to achieve high purity and yield?

Methodological Answer:

- Reaction Conditions: Vary stoichiometry, solvent polarity (e.g., water vs. ethanol), and temperature to assess their impact on yield. For example, anhydrous conditions may reduce hydrolysis of intermediates.

- Purification: Use recrystallization with mixed solvents (e.g., ethanol-water) or column chromatography for polar impurities. Monitor purity via melting point analysis and HPLC (≥95% purity threshold) .

- Yield Quantification: Employ gravimetric analysis paired with spectroscopic validation (e.g., FT-IR to confirm absence of unreacted starting materials) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- FT-IR/NMR: Identify functional groups (e.g., C≡C stretch at ~2100–2260 cm⁻¹ in IR; absence of proton signals in 1H NMR confirms triple bond symmetry).

- X-ray Crystallography: Resolve crystal packing and ionic interactions using SHELX software for structure refinement .

- Elemental Analysis: Validate potassium content via atomic absorption spectroscopy (AAS) or ICP-MS .

Q. How should researchers assess the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition thresholds (e.g., mass loss at >200°C suggests instability).

- Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic events (e.g., melting points, decomposition pathways) .

- Kinetic Studies: Apply the Kissinger method to calculate activation energy for decomposition .

Advanced Research Questions

Q. How can contradictory reports about this compound’s reactivity with electrophiles be resolved?

Methodological Answer:

- Comparative Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with diverse electrophiles (e.g., alkyl halides vs. carbonyl compounds).

- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to predict regioselectivity and compare with experimental outcomes .

- Controlled Variables: Standardize solvent systems and concentrations to isolate steric/electronic effects .

Q. What mechanistic insights explain this compound’s role in catalytic cycles for alkyne functionalization?

Methodological Answer:

- Isotopic Labeling: Use 13C-labeled substrates to track carbon migration during catalysis (e.g., in Sonogashira couplings).

- In-situ Spectroscopy: Monitor intermediates via Raman or UV-Vis spectroscopy under reaction conditions.

- Theoretical Frameworks: Develop Marcus theory-based models to explain electron-transfer steps in redox-active systems .

Q. How can discrepancies in solubility data across studies be systematically addressed?

Methodological Answer:

- Standardized Protocols: Adopt IUPAC-recommended shake-flask methods with controlled pH and ionic strength.

- Statistical Meta-Analysis: Apply ANOVA to compare literature data, identifying outliers due to solvent impurities or measurement techniques (e.g., nephelometry vs. gravimetry) .

- Machine Learning: Train models on existing solubility datasets to predict optimal solvents for further experimental validation .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting contradictory results in this compound’s bioactivity studies?

Methodological Answer:

- Multivariate Analysis: Use principal component analysis (PCA) to isolate variables (e.g., pH, temperature) influencing bioactivity outcomes.

- Error Propagation: Quantify uncertainties in dose-response curves via Monte Carlo simulations .

- Reproducibility Frameworks: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

特性

CAS番号 |

14341-52-7 |

|---|---|

分子式 |

C4K2O4 |

分子量 |

190.24 g/mol |

IUPAC名 |

dipotassium;but-2-ynedioate |

InChI |

InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 |

InChIキー |

BXISNBUTGVYPFK-UHFFFAOYSA-L |

SMILES |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

正規SMILES |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Key on ui other cas no. |

928-04-1 14341-52-7 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

2-Butynedioic acid dipotassium salt |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。